2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one
Description
The compound 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one features a benzothieno-oxazinone core fused with a tetrahydrofuran ring and a naphthalenylmethyl substituent. Its molecular formula is C₁₅H₁₂N₂OS, as inferred from elemental analysis data of structurally related compounds . The oxazinone ring introduces a lactam moiety, which may influence hydrogen-bonding interactions and metabolic stability.
Properties
Molecular Formula |
C21H17NO2S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C21H17NO2S/c23-21-19-16-10-3-4-11-17(16)25-20(19)22-18(24-21)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-2,5-9H,3-4,10-12H2 |
InChI Key |
SFVPWWZVORSTFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(OC3=O)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts such as copper (I) to facilitate the cyclization process . The specific reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and optimizing the use of reagents to ensure cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H-1benzothieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Research Tools and Methodologies
- Crystallography : Programs like SHELXL and ORTEP-3 are widely used for resolving crystal structures of similar compounds, ensuring accurate stereochemical assignments .
- Synthesis : Reactions in aqueous solvents with phase-transfer catalysts (e.g., TEBA in ) may be applicable for synthesizing naphthalene-containing derivatives .
Biological Activity
2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. The compound exhibits a variety of biological activities attributed to its naphthalene and oxazine moieties. This article aims to provide a comprehensive overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one is C₁₆H₁₃N₁O₂S, with a molecular weight of approximately 283.35 g/mol. Its structure includes a fused benzothieno and oxazine ring system, which contributes to its reactivity and interaction with biological systems .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazine derivatives similar to the compound . These derivatives have shown moderate to potent activity against various bacterial strains and fungi such as Staphylococcus aureus and Candida albicans . The presence of the oxazine ring enhances the compound's ability to interact with microbial enzymes, potentially inhibiting their function.
Antioxidant Activity
Research indicates that compounds within the benzothiazine family exhibit antioxidant properties. The ability to scavenge free radicals has been demonstrated in vitro using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging tests . This antioxidant activity is crucial for mitigating oxidative stress-related diseases.
Enzyme Inhibition
The compound has been evaluated for its potential as an acetylcholinesterase inhibitor. This is significant for therapeutic applications in neurodegenerative diseases such as Alzheimer's. Docking studies have suggested favorable interactions with the enzyme's active site .
Case Studies
A series of experiments were conducted to assess the biological activity of 2-(naphthalen-1-ylmethyl)-5,6,7,8-tetrahydro-4H- benzothieno[2,3-d][1,3]oxazin-4-one:
- Antimicrobial Testing : In vitro tests were performed against several gram-positive and gram-negative bacteria. The compound exhibited varying degrees of inhibition with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Antioxidant Assays : The antioxidant capacity was evaluated using DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. Results showed that the compound could reduce DPPH radicals by approximately 70% at a concentration of 50 µg/mL.
- Enzyme Interaction Studies : Molecular docking simulations revealed that the compound binds effectively within the active site of acetylcholinesterase with a binding affinity comparable to known inhibitors.
Comparative Analysis Table
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
